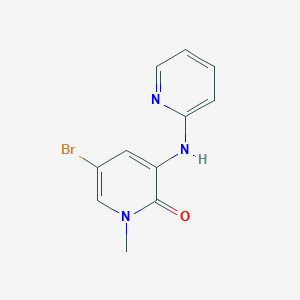
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one
Vue d'ensemble
Description
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one is a heterocyclic compound that features a bromine atom, a methyl group, and a pyridin-2-ylamino substituent on a pyridin-2(1H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one typically involves the following steps:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Amination: The pyridin-2-ylamino group can be introduced through a nucleophilic substitution reaction between a suitable pyridinone derivative and 2-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl or diaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methyl-3-(pyridin-3-ylamino)pyridin-2(1H)-one: Similar structure but with the amino group at a different position.
5-Bromo-1-methyl-3-(pyridin-4-ylamino)pyridin-2(1H)-one: Another positional isomer with the amino group at the 4-position.
5-Chloro-1-methyl-3-(pyridin-2-ylamino)pyridin-2(1H)-one: Similar compound with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H10BrN3O |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
5-bromo-1-methyl-3-(pyridin-2-ylamino)pyridin-2-one |
InChI |
InChI=1S/C11H10BrN3O/c1-15-7-8(12)6-9(11(15)16)14-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,14) |
Clé InChI |
NTLIDELDKVKEFO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C(C1=O)NC2=CC=CC=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













